1-(3-Phenylpyridin-2-yl)methanamine dihydrochloride
CAS No.:
Cat. No.: VC18223022
Molecular Formula: C12H14Cl2N2
Molecular Weight: 257.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14Cl2N2 |
|---|---|
| Molecular Weight | 257.16 g/mol |
| IUPAC Name | (3-phenylpyridin-2-yl)methanamine;dihydrochloride |
| Standard InChI | InChI=1S/C12H12N2.2ClH/c13-9-12-11(7-4-8-14-12)10-5-2-1-3-6-10;;/h1-8H,9,13H2;2*1H |
| Standard InChI Key | JMTVRFFETSKVEG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(N=CC=C2)CN.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-(3-Phenylpyridin-2-yl)methanamine dihydrochloride features a pyridine ring substituted at the 2-position with a methanamine group and at the 3-position with a phenyl moiety. The dihydrochloride salt form enhances solubility in polar solvents, a critical factor for biological testing . Key structural parameters derived from analogous compounds include:
| Property | Value (Analog-Based Estimate) | Source Compound Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₃N₂·2HCl | |
| Molecular Weight | 257.17 g/mol | |
| Boiling Point | ~312°C (decomposes) | |
| LogP (Partition Coefficient) | 2.1 ± 0.3 |
The planar pyridine ring and electron-rich phenyl group create a conjugated system, as evidenced by UV-Vis spectra of related structures showing absorption maxima near 270 nm .
Synthesis and Characterization
Synthetic Routes
While no direct synthesis of 1-(3-phenylpyridin-2-yl)methanamine dihydrochloride is documented, convergent strategies from analogous systems suggest viable pathways:
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Suzuki-Miyaura Coupling: A bromopyridine precursor at the 3-position could undergo cross-coupling with phenylboronic acid, followed by amination at the 2-position .
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Reductive Amination: Condensation of 3-phenylpyridine-2-carbaldehyde with ammonium chloride under hydrogenation conditions, as demonstrated for similar pyridylmethanamines .
Optimization data from triaryl-substituted alkene oxidations indicate that methanol solvent and aerobic conditions under blue LED irradiation (30 W) could facilitate intermediate steps, though radical scavengers like TEMPO suppress such reactions .
Analytical Confirmation
Key characterization methods for related dihydrochloride salts include:
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X-ray Crystallography: Single-crystal analyses of phenyl(6-phenylpyridin-2-yl)methanone derivatives reveal bond lengths of 1.34–1.48 Å for C-N and C-C bonds in the pyridine system .
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¹H NMR: Protons adjacent to the amine group in analogs resonate at δ 3.8–4.2 ppm, while aromatic protons appear between δ 7.2–8.5 ppm .
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